molecular formula C12H11ClO2S B028088 2-(1-Naphthyl)ethanesulfonyl Chloride CAS No. 104296-63-1

2-(1-Naphthyl)ethanesulfonyl Chloride

Cat. No. B028088
M. Wt: 254.73 g/mol
InChI Key: IAZQBUVCHCLINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(1-Naphthyl)ethanesulfonyl chloride and related compounds involves reactions that yield complex structures with significant implications for further chemical research and applications. For instance, the synthesis of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate through the reaction of 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride highlights the intricate processes involved in creating sulfonate derivatives (Lian Jia-rong & Zhang Guang, 2005). Similarly, the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride provides insights into the stability and rearrangement processes of sulfonyl chloride compounds (J. King & K. Khemani, 1985).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(1-Naphthyl)ethanesulfonyl chloride, such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone, has been elucidated through techniques like X-ray diffraction, revealing complex geometries and interactions. These studies provide valuable information on the orientation and bonding within these molecules, which is crucial for understanding their chemical behavior (Z. Şahin et al., 2014).

Chemical Reactions and Properties

2-(1-Naphthyl)ethanesulfonyl chloride and its derivatives undergo various chemical reactions, reflecting their diverse chemical properties. For instance, the solvophobically-driven oligo(ethylene glycol) helical foldamers study showcases the potential of naphthalene units in forming compact helical structures with unique chemical properties (Jun‐Li Hou et al., 2004).

Physical Properties Analysis

The physical properties of 2-(1-Naphthyl)ethanesulfonyl chloride derivatives are influenced by their molecular structure. The gas-phase electron diffraction and quantum chemical calculations on α-naphthalenesulfonyl chloride provide detailed insights into the molecular dimensions and internal rotation barriers, critical for understanding the physical behavior of these compounds (N. Giricheva et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(1-Naphthyl)ethanesulfonyl chloride are characterized by its reactivity and interaction with other chemical entities. For example, the synthesis of 1-naphthyl-1,2-ethanediol as a new chiral modifier of platinum in the enantioselective hydrogenation of activated ketones demonstrates the compound's versatility in catalytic processes (A. Marinas et al., 2004).

Scientific Research Applications

  • Allared et al. (2001) found that 1,2-ethanedisulfenyl chloride is a promising reagent for preparing dihydro-1,4-dithiino substituted aromatics with modest yields, indicating potential applications in organic synthesis (Allared et al., 2001).

  • Cullinane and Bailey-Wood (1959) described the Fries rearrangement of 1-naphthyl acetate catalyzed by aluminium chloride, yielding 2- and 4-acetylnaphthol. This process can be useful in producing ortho-substituted products (Cullinane & Bailey-Wood, 1959).

  • Irannejad-Gheshlaghchaei and Sajadikhah (2020) developed a nanostructured silica-based catalyst, Nano-[DSPECDA][HSO4], which efficiently synthesizes 1-thioamidoalkyl-2-naphthols and tetrahydropyridines under mild, green, and solvent-free conditions (Irannejad-Gheshlaghchaei & Sajadikhah, 2020).

  • Jia-rong and Guang (2005) synthesized and analyzed the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, highlighting its potential in crystallography and material science (Jia-rong & Guang, 2005).

  • Marinas, Mallát, and Baiker (2004) discovered that 1-Naphthyl-1,2-ethanediol (NED) is a useful chiral nonamine-type modifier of platinum for the enantioselective hydrogenation of activated ketones, indicating its applicability in asymmetric catalysis (Marinas, Mallát, & Baiker, 2004).

  • King and Khemani (1985) investigated the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, revealing insights into radical rearrangements and desulfonylation reactions (King & Khemani, 1985).

  • Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating potent antibacterial activity and moderate enzyme inhibitory potential, suggesting applications in antibacterial drug development (Abbasi et al., 2015).

Safety And Hazards

2-(1-Naphthyl)ethanesulfonyl Chloride is classified as dangerous. It may be corrosive to metals and can cause severe skin burns and eye damage . It should be stored in a corrosive resistant container with a resistant inner liner . It is recommended to avoid breathing its dust or mists, and to wear protective gloves, clothing, and face protection when handling it .

properties

IUPAC Name

2-naphthalen-1-ylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZQBUVCHCLINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619761
Record name 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyl)ethanesulfonyl Chloride

CAS RN

104296-63-1
Record name 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Naphthyl)ethanesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 4
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 5
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 6
2-(1-Naphthyl)ethanesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.